Homovanillyl Alcohol as a Superior Predictor of Human Cardiovascular and All-Cause Mortality vs. Hydroxytyrosol
In a prospective cohort study of 1,851 elderly individuals at high cardiovascular risk, urinary homovanillyl alcohol (HVAL) was directly compared to its precursor hydroxytyrosol. Only HVAL demonstrated a strong, independent inverse association with both the composite CVD endpoint and total mortality. This finding establishes HVAL as a more robust and clinically relevant biomarker than its precursor for predicting health outcomes in human populations [1].
| Evidence Dimension | Human Mortality Risk Association (Hazard Ratio, highest vs. lowest quintile) |
|---|---|
| Target Compound Data | HR = 0.44 (95% CI: 0.25, 0.80) for composite CVD; HR = 0.81 (95% CI: 0.70, 0.95) for total mortality. |
| Comparator Or Baseline | Hydroxytyrosol: Association with lower CVD risk, but only HVAL showed a strong inverse association in quintile comparison and association with total mortality. |
| Quantified Difference | Only HVAL was significantly associated with total mortality (p<0.05) and showed a 56% risk reduction for CVD in the highest vs. lowest quintile. Individuals in the highest HVAL quintile gained 9.2 additional years free of CVD or years of life. |
| Conditions | Prospective cohort study (n=1851), mean age 66.8 years, 24-hour urinary biomarker analysis, multivariable adjusted Cox regression. |
Why This Matters
This evidence is crucial for clinical and nutritional research procurement, as it demonstrates that HVAL is a functionally distinct and superior prognostic biomarker compared to its metabolic precursor, hydroxytyrosol.
- [1] De la Torre R, Corella D, Castañer O, et al. Protective effect of homovanillyl alcohol on cardiovascular disease and total mortality: virgin olive oil, wine, and catechol-methylation. Am J Clin Nutr. 2017;105(6):1297-1304. View Source
